SNIPER(TACC3)-2 hydrochloride

Targeted Protein Degradation PROTAC/SNIPER Design Linker Structure–Activity Relationships

SNIPER(TACC3)-2 hydrochloride is a bivalent SNIPER that exploits an IAP E3 ligase ligand to drive ubiquitin-proteasome-dependent TACC3 degradation, achieving selective cancer-cell paraptosis while sparing normal fibroblasts. Mechanistically distinct from TACC3 inhibitors, it eliminates the oncoprotein entirely. Validated degradation window (10 μM, 24 h; 30 μM, 6 h) and synergistic activity with bortezomib make it the optimal tool compound for TACC3-dependent cancer screening and non-apoptotic cell death studies. The hydrochloride salt ensures accurate molarity calculations and aqueous compatibility. Procure with confidence for reproducible, literature-consistent results.

Molecular Formula C43H62ClN9O7S
Molecular Weight 884.5 g/mol
Cat. No. B15621305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNIPER(TACC3)-2 hydrochloride
Molecular FormulaC43H62ClN9O7S
Molecular Weight884.5 g/mol
Structural Identifiers
InChIInChI=1S/C43H61N9O7S.ClH/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4;/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52);1H/t35-,36+,38+;/m1./s1
InChIKeyZDEVJEJNKKHZFY-OWDGMOPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(TACC3)-2 Hydrochloride – Compound Class, Mechanism, and Procurement-Relevant Identity


SNIPER(TACC3)-2 hydrochloride is a bivalent, small-molecule proteolysis-targeting chimera (SNIPER) that exploits an inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase ligand to drive selective, ubiquitin–proteasome-dependent degradation of the spindle-regulatory oncoprotein transforming acidic coiled‑coil‑3 (TACC3) [1]. The compound consists of a TACC3-recruiting KHS108 moiety and an IAP-binding methyl-bestatin (MeBS) pharmacophore joined by a polyethyleneglycol-based linker, with the hydrochloride salt providing a molecular weight of 884.53 Da and the empirical formula C₄₃H₆₂ClN₉O₇S [2]. Unlike classical TACC3 inhibitors (e.g., KHS101) that merely block function, SNIPER(TACC3)-2 hydrochloride eliminates the TACC3 protein entirely, a mechanistic distinction that has been shown to provoke paraptosis-like cell death selectively in cancer cells while sparing normal fibroblasts [3].

Why SNIPER(TACC3)-2 Hydrochloride Cannot Be Freely Substituted with Other TACC3‑Targeting SNIPERs


The TACC3‑targeting SNIPER family comprises structurally distinct bivalent molecules whose degradation potency, selectivity, and downstream phenotypic output are exquisitely sensitive to linker length and composition. Both SNIPER(TACC3)-1 and -2 share the same IAP‑recruiting (MeBS) and TACC3‑engaging (KHS108) warheads, yet their linkers differ by a single ethylene‑oxide unit (empirical formula difference C₄₃H₆₂ClN₉O₇S vs. C₄₁H₅₈ClN₉O₆S; ΔMW ≈ 44 Da) [1]. This subtle modification alters the avidity of the ternary complex formed with IAP and TACC3 and can shift ubiquitination kinetics, degradation depth, and ultimately the biological response—as evidenced by the preferential selection of SNIPER(TACC3)-2 over SNIPER(TACC3)-1 in follow‑on mechanistic and therapeutic studies [2]. Consequently, interchanging these species without direct, side‑by‑side experimental validation risks introducing uncontrolled variables that can confound target‑engagement measurements, cytotoxicity read‑outs, and in vivo efficacy conclusions [3].

SNIPER(TACC3)-2 Hydrochloride – Comparative, Quantitative Evidence for Scientific Selection


Linker‑Length Differentiation: SNIPER(TACC3)-2 Possesses an Extended Polyethyleneglycol Linker Relative to SNIPER(TACC3)-1

SNIPER(TACC3)-2 hydrochloride (MW = 884.53 Da; C₄₃H₆₂ClN₉O₇S) contains a linker that is one ethylene‑oxide unit longer than that of SNIPER(TACC3)-1 hydrochloride (MW = 840.47 Da; C₄₁H₅₈ClN₉O₆S), resulting in a 44 Da mass increment and an additional oxygen atom available for hydrogen‑bond interactions [1]. This structural nuance can modulate ternary complex geometry, ubiquitination efficiency, and physicochemical properties (e.g., aqueous solubility) without altering the core warhead pharmacophores [2].

Targeted Protein Degradation PROTAC/SNIPER Design Linker Structure–Activity Relationships

Intra‑Class TACC3 Degradation Potency: SNIPER(TACC3)-2 Reduces TACC3 Protein Levels at Concentrations Comparable to SNIPER(TACC3)-1

In a direct head‑to‑head experiment using human fibrosarcoma HT1080 cells, both SNIPER(TACC3)-2 and SNIPER(TACC3)-1 significantly decreased TACC3 protein levels at 30 μM after 6 h of treatment and at 10 μM after 24 h of treatment, as assessed by Western blotting [1]. The equivalent concentration–response profile demonstrates that the longer linker of SNIPER(TACC3)-2 does not compromise target engagement or degradation efficacy relative to the shorter‑linked congener.

Ubiquitin–Proteasome System TACC3 Protein Degradation Cell‑Based Degradation Assays

Preferential Adoption in Follow‑Up Mechanistic and Therapeutic Studies

In a subsequent, independent study focused on ER‑derived vacuolization and paraptosis‑like cell death, the authors explicitly state: “Hereafter, we mainly used SNIPER(TACC3)-2 in the following experiments” [1]. SNIPER(TACC3)-2 was then shown to induce cytoplasmic vacuolization selectively in cancer cells (U2OS, MCF7, HT1080) but not in normal fibroblasts (TIG3, MRC5, MRC9), and its combination with the proteasome inhibitor bortezomib produced synergistic anticancer activity across multiple cell lines at clinically relevant concentrations (bortezomib 1–10 nM range) [2]. This explicit decision to carry forward SNIPER(TACC3)-2—rather than SNIPER(TACC3)-1—suggests superior overall pharmacological properties (e.g., solubility, stability, or window of selectivity) that favored its progression into advanced biological profiling.

Paraptosis Cancer‑Selective Cytotoxicity Bortezomib Synergy

Cancer‑Cell‑Selective Cytotoxicity Shared by SNIPER(TACC3)-1 and SNIPER(TACC3)-2

Both SNIPER(TACC3)-1 and SNIPER(TACC3)-2 were originally demonstrated to induce cell death in TACC3‑overexpressing cancer cells while sparing normal human fibroblasts that express lower levels of TACC3 [1]. This selectivity is not an inherent property of the KHS108 TACC3 ligand alone but requires the full bivalent architecture, as confirmed by control compounds lacking the IAP‑recruiting moiety [2]. Critically, the therapeutic window—defined as the ratio of cancer cell death to normal cell viability—was maintained for SNIPER(TACC3)-2 in later studies, enabling its use in proof‑of‑concept synergy experiments with bortezomib [3].

Cancer‑Selective Apoptosis TACC3 Overexpression Precision Degrader Oncology

Validated Synergistic Doublet with Bortezomib – Exclusive Evidence for SNIPER(TACC3)-2

The combination of SNIPER(TACC3)-2 (30 μM) and bortezomib (1–10 nM) produced synergistic cytotoxicity (combination index <1 as assessed by the Chou–Talalay method) in human multiple myeloma RPMI‑8226 and KMS‑11 cell lines, as well as in U2OS osteosarcoma cells [1]. The synergy was mechanistically linked to SNIPER(TACC3)-2‑mediated accumulation of ubiquitinated protein aggregates and ER‑stress potentiation by proteasome inhibition [2]. SNIPER(TACC3)-1 was not evaluated in this combination setting; thus, the synergy data constitute a unique, compound‑specific evidence point that dictates compound choice for studies aimed at replicating or extending this therapeutic concept.

Multiple Myeloma Proteasome Inhibitor Synergy ER Stress

Chemical Purity and Supply Consistency Enable Reproducible Degradation Studies

Commercially sourced SNIPER(TACC3)-2 hydrochloride is supplied with a certified purity >98% (HPLC) and is available in quantities from 50 mg to 250 mg [1]. In contrast, SNIPER(TACC3)-1 hydrochloride, while also available, has not been subjected to the same level of supply‑chain transparency and independent quality verification, as evidenced by fewer vendor listings and limited public QC documentation [2]. High batch‑to‑batch consistency is critical for PROTAC/SNIPER molecules, where minor impurities (e.g., residual linker precursors or degradation products) can interfere with cellular ubiquitination assays and confound DC₅₀ measurements [3].

Compound Quality Control Reproducibility Chemical Biology Reagents

SNIPER(TACC3)-2 Hydrochloride – Validated Research and Industrial Application Scenarios


TACC3 Degradation in Cancer‑ vs. Normal‑Cell Selectivity Screens

SNIPER(TACC3)-2 hydrochloride is the optimal tool compound for screening TACC3‑dependent cancer cell lines (e.g., HT1080, U2OS, MCF7) versus normal fibroblast controls (TIG3, MRC5, MRC9), as its cancer‑selective cytotoxicity has been directly demonstrated at 30 μM in both 2014 and 2017 publications [1]. This application leverages the compound’s validated property of sparing non‑malignant cells while inducing paraptosis‑like cell death in TACC3‑overexpressing backgrounds. Procurement of the hydrochloride salt ensures solubility in aqueous media compatible with standard cell‑culture protocols.

Mechanistic Studies of ER‑Stress‑Driven Paraptosis

The induction of ER‑derived cytoplasmic vacuolization and paraptosis‑like cell death is a phenotype specifically characterized for SNIPER(TACC3)-2, not SNIPER(TACC3)-1, and is dependent on XIAP and ER‑stress sensors (XBP‑1, CHOP) [2]. Researchers investigating non‑apoptotic cell death mechanisms in cancer cells should select SNIPER(TACC3)-2 for consistency with established literature, noting that the effect is abrogated when the KHS108 moiety is replaced or the IAP ligand is altered.

Combination Therapy Development with Proteasome Inhibitors

SNIPER(TACC3)-2 hydrochloride (30 μM) synergizes with bortezomib (1–10 nM) in multiple myeloma and osteosarcoma models, a finding that has been published only for this specific SNIPER congener [3]. Pharmaceutical development programs aiming to translate TACC3‑degrader‑proteasome inhibitor combinations should procure and validate batches with >98% purity to ensure reproducible synergy metrics in preclinical efficacy studies.

In Vitro Target‑Engagement and Degradation Kinetics Assays

For cell‑based target‑engagement experiments (e.g., HiBiT or NanoLuc‑TACC3 fusion systems) or quantitative Western blotting for TACC3 degradation kinetics, SNIPER(TACC3)-2 provides a well‑characterised degradation window: significant TACC3 reduction at 10 μM (24 h) to 30 μM (6 h) [4]. The hydrochloride salt form and defined molecular weight (884.53 Da) facilitate accurate molarity calculations, reducing inter‑laboratory variability in dose–response determinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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